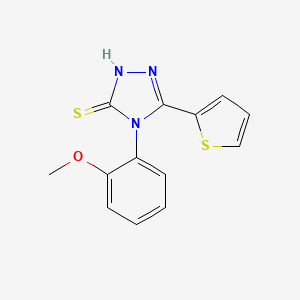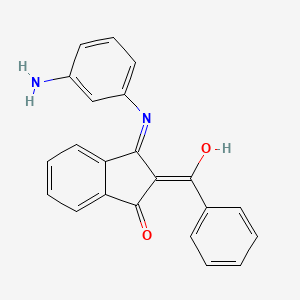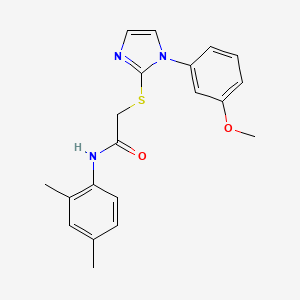
5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, commonly known as TFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of TFP involves its ability to bind to metal ions, such as copper and iron, and to form stable complexes. These complexes can then interact with biological molecules, including enzymes and proteins, leading to changes in their activity and function. TFP has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in melanin synthesis, and carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein function, and the regulation of gene expression. TFP has also been shown to have anti-inflammatory and antioxidant properties, and to be involved in the regulation of cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
TFP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, TFP also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of TFP, including the development of new synthetic methods for its preparation, the investigation of its potential applications in drug discovery and therapy, and the exploration of its role in cellular signaling pathways and disease processes. Further studies are also needed to elucidate the mechanism of action of TFP and its potential side effects and toxicity.
Méthodes De Synthèse
TFP can be synthesized through various methods, including the reaction of 1,1,1-trifluoro-2-iodoethane with 5-formyl-1H-pyrazole in the presence of a base, or the reaction of 1,1,1-trifluoro-2-bromoethane with 5-aminomethyl-1H-pyrazole in the presence of a base. The yield of TFP can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
TFP has been widely used in scientific research, including as a building block for the synthesis of various compounds, as a ligand for the preparation of metal complexes, and as a probe for the detection of metal ions. TFP has also been used as a tool for studying the mechanism of enzyme-catalyzed reactions, as well as for the development of new drugs and therapies.
Propriétés
IUPAC Name |
5-(butan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-3-8(2)16-6-9-4-5-14-15(9)7-10(11,12)13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYWSHWHZFGTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=CC=NN1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine](/img/structure/B2869165.png)
![1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2869167.png)


![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2869176.png)


![N-cycloheptyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2869179.png)


![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2869184.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2869186.png)

